molecular formula C5H9NO B103398 2-Hydroxy-3-methylbutanenitrile CAS No. 15344-34-0

2-Hydroxy-3-methylbutanenitrile

Cat. No. B103398
CAS RN: 15344-34-0
M. Wt: 99.13 g/mol
InChI Key: YRBPUNHOIVAUFA-UHFFFAOYSA-N
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Description

The compound 2-Hydroxy-3-methylbutanenitrile is a hydroxyl-nitrile, which is a class of organic compounds containing both hydroxyl (-OH) and nitrile (-CN) functional groups. This particular compound has been synthesized and studied for its potential applications in various fields, including medicinal chemistry and organic synthesis.

Synthesis Analysis

The synthesis of 3(RS)-Hydroxy-2-methylenebutanenitrile, a closely related compound to 2-Hydroxy-3-methylbutanenitrile, was achieved from acetaldehyde and acrylonitrile using DABCO as a catalyst. The reaction conditions were optimized due to reproducibility issues with literature procedures. Asymmetric transesterification of the Morita-Baylis-Hillman adduct was carried out using ten lipases, with the best results obtained using lipase from Candida antarctica and Novozyme 435 .

Molecular Structure Analysis

Vibrational spectroscopy and reactive site analysis were conducted on a compound with a similar structure, 2-[(2-amino-6-oxo-6,9-dihydro-3H-purin-9-yl)methoxy]-3-hydroxypropyl (2S)-2-amino-3-methylbutanoate. The optimized molecular structure and vibrational frequencies were obtained theoretically using Gaussian03W software package and B3LYP/6-311++G(d,p) as the basis set. The electronic properties were analyzed from the UV–Vis spectrum, and the HOMO-LUMO gap was found to be 4.585 eV, indicating a potential for bioactivity .

Chemical Reactions Analysis

The regioselectivity in hydroxylation reactions of 2-methylbutane, which is structurally similar to 2-Hydroxy-3-methylbutanenitrile, was studied. Theoretical calculations at the B3LYP DFT level showed that a concerted mechanism via a four-centered transition state is energetically more favorable than a radical mechanism for most cases. The regioselectivity in the concerted mechanism prefers a secondary C–H bond dissociation, while the radical mechanism prefers a tertiary C–H bond dissociation .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Hydroxy-3-methylbutanenitrile can be inferred from related compounds. For instance, the gas-phase elimination kinetics of 2-hydroxy-2-methylbutyric acid were examined, and the reactions followed a first-order rate law. The rate of dehydration increased with the augmentation of alkyl bulkiness at the 2-position, suggesting that electron release from alkyl groups enhances the pyrolysis decomposition of these substrates . This information can provide insights into the stability and reactivity of 2-Hydroxy-3-methylbutanenitrile under similar conditions.

Scientific Research Applications

1. Aroma Compounds in Alcoholic Beverages

A study by Gracia-Moreno et al. (2015) developed a method for determining five hydroxy acids, including 2-hydroxy-3-methylbutanoic (2OH3MB), in wines and other alcoholic beverages. They found that these compounds, which include variants of 2-hydroxy-3-methylbutanenitrile, may significantly affect the sensory characteristics of these beverages.

2. Potential in Sustainable Biofuel Production

Tokic et al. (2018) identified 2-hydroxy-2-methylbutanenitrile as a promising precursor for the sustainable production of methyl ethyl ketone (MEK), a valuable biofuel candidate. Their research, published in ACS Synthetic Biology, explored novel biosynthetic pathways for efficient MEK production, demonstrating the potential of 2-hydroxy-2-methylbutanenitrile in green chemistry.

3. Synthesis and Stereochemistry Analysis

Research by Strub et al. (2016) in "Arkivoc" focused on the synthesis and kinetic resolution of 3-hydroxy-2-methylenebutanenitrile, highlighting its relevance in stereochemistry and potential applications in pharmaceuticals and organic synthesis.

4. Enantiomer Quantitation in Wine

Gammacurta et al. (2018), in their study in OENO One, investigated the chemical and sensory characteristics of ethyl 2-hydroxy-3-methylbutanoate enantiomers in wines. Their work contributes to understanding the role of such compounds in wine aroma and taste.

5. In Vitro Characterization in White Clover

A study by Collinge and Hughes (1982) in "Archives of Biochemistry and Biophysics" showed that microsomal fractions in white clover can synthesize 2-hydroxy-2-methylbutanenitrile, indicating its role in the biosynthesis of cyanogenic glucosides in plants.

6. Gas-Phase Elimination Kinetics Study

The study of gas-phase elimination kinetics of related compounds by Chuchani et al. (1995) in the "International Journal of Chemical Kinetics" offers insights into the chemical behavior of 2-hydroxy-3-methylbutanenitrile under certain conditions.

7. Chromium(VI) Oxidation Mechanism

Research by Signorella et al. (1992) in "Polyhedron" examined the oxidation mechanism of 2-hydroxy-3-methylbutanoic acid by chromium(VI), providing a chemical understanding that could be extrapolated to 2-hydroxy-3-methylbutanenitrile.

8. Diastereoselectivity in Lipase-Catalyzed Reaction

Mitsukura et al. (1999) studied the additive effects on diastereoselectivity in the lipase-catalyzed hydrolysis of 3-hydroxy-2-methylbutanenitrile derivatives, as reported in the "Bulletin of the Chemical Society of Japan." Their work, available at this link, helps understand the enzymatic behavior of similar compounds.

properties

IUPAC Name

2-hydroxy-3-methylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-4(2)5(7)3-6/h4-5,7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRBPUNHOIVAUFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101320985
Record name 2-hydroxy-3-methylbutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101320985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-3-methylbutanenitrile

CAS RN

15344-34-0
Record name 2-hydroxy-3-methylbutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101320985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-3-methylbutanenitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
JW Jaroszewski - Journal of Natural Products, 1986 - ACS Publications
Heterodendrin (1), the glucoside of (S)-2-hydroxy-3-methylbutanenitrile, belongs to a rapidly expanding family of natural products, also including proacacipetalin (2) and congeners (3, 4…
Number of citations: 10 pubs.acs.org
M Hayashi, Y Miyamoto, T Inoue… - The Journal of Organic …, 1993 - ACS Publications
A variety of aldehydes (aromatic, heteroaromatic,,/3-unsaturated, and nonconjugate aliphatic aldehydes) has been trimethylsilylcyanated in highly enantiomeric excess (ee) with a …
Number of citations: 252 pubs.acs.org
BL Møller, CE Olsen, MS Motawia - Journal of Natural Products, 2016 - ACS Publications
… Synthesis of heterodendrin was attempted (13) by Koenigs–Knorr condensation of acetobromoglucose and 2-hydroxy-3-methylbutanenitrile. In spite of numerous variations of the …
Number of citations: 31 pubs.acs.org
T Ueatrongchit, A Kayo, H Komeda, Y Asano… - Bioscience …, 2008 - jstage.jst.go.jp
A hydroxynitrile lyase was isolated and purified to homogeneity from seeds of Eriobotrya japonica (loquat). The final yield, of 36% with 49-fold purification, was obtained by 30–80%(NH4…
Number of citations: 39 www.jstage.jst.go.jp
M Kucukdisli, T Opatz - European Journal of Organic Chemistry, 2012 - Wiley Online Library
… 1-Cyano-2-methylpropyl Trifluoromethanesulfonate (1b):8b The title compound was synthesized from 2-hydroxy-3-methylbutanenitrile (1.98 g, 20.0 mmol), Tf 2 O (6.77 g, 24.0 mmol) …
I General - authors.library.caltech.edu
… The title compound was prepared from 2-hydroxy-3methylbutanenitrile (2.39 g, 24.1 mmol). The product was purified by column chromatography (10% Et2O/hexanes): 2.19 g (56%). …
Number of citations: 0 authors.library.caltech.edu
YN Belokon, AJ Blacker, LA Clutterbuck, D Hogg… - 2006 - Wiley Online Library
… (R)-O-Acetyl-2-hydroxy-3-methylbutanenitrile: [38] Compound decomposed on attempted silica gel chromatography. Yield before chromatography 0.45 g (46 %). [α] D 22 = +9.1 (c = 1, …
Y Hamashima, D Sawada, H Nogami, M Kanai… - Tetrahedron, 2001 - Elsevier
A new bifunctional asymmetric catalyst containing a Lewis acid and a Lewis base (1) was developed and applied to the catalytic asymmetric cyanosilylation of aldehydes. The products …
Number of citations: 163 www.sciencedirect.com
JM Seco, E Quiñoá, R Riguera - 2015 - books.google.com
… Example 9: Assignment of the Absolute Configuration of (R)-2-Hydroxy-3-Methylbutanenitrile Using MPA 3.3.3. Example 10: Assignment of the Absolute Configuration of (R)-2-Hydroxy-…
Number of citations: 17 books.google.com
A Kirschning - Angewandte Chemie International Edition, 2021 - Wiley Online Library
… Acetone (30; see also Scheme 8) was shown to serve as a precursor for the amino acids valine and leucine, with 2-hydroxy-3-methylbutanenitrile (50) as an intermediate; an alternative …
Number of citations: 59 onlinelibrary.wiley.com

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